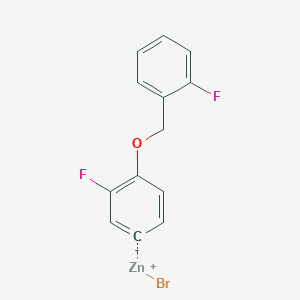
4-(2'-FluorobenZyloxy)-3-fluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of fluorine atoms in its structure enhances its reactivity and selectivity, making it a useful tool in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(2’-Fluorobenzyloxy)-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(2’-Fluorobenzyloxy)-3-fluorophenyl bromide+Zn→4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of high-purity zinc and THF is crucial to minimize impurities and side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions.
Major Products:
Oxidation: Fluorinated alcohols or ketones.
Reduction: Fluorinated hydrocarbons.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide is used in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its high reactivity and selectivity make it a valuable reagent in the formation of carbon-carbon bonds.
Biology and Medicine: The compound is used in the synthesis of fluorinated analogs of biologically active molecules. These analogs often exhibit enhanced biological activity and stability, making them useful in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to introduce fluorine atoms into organic molecules is particularly valuable in the development of high-performance materials.
Mécanisme D'action
The mechanism of action of 4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound coordinates with the electrophilic center of the substrate, facilitating the transfer of the phenyl group. This coordination enhances the reactivity of the compound, allowing it to participate in a wide range of reactions.
Comparaison Avec Des Composés Similaires
- 4-(2’-Fluorobenzyloxy)phenylzinc bromide
- 2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide
- 4-(2’-Fluorobenzyloxy)-3-fluorophenylmagnesium bromide
Comparison: Compared to similar compounds, 4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide offers unique advantages in terms of reactivity and selectivity. The presence of two fluorine atoms in its structure enhances its nucleophilicity, making it more reactive in cross-coupling reactions. Additionally, the use of zinc as the central metal atom provides better control over reaction conditions compared to magnesium-based reagents.
Propriétés
Formule moléculaire |
C13H9BrF2OZn |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-2-[(2-fluorophenyl)methoxy]benzene-5-ide |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
FYYDMWGCOATDOG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)COC2=C(C=[C-]C=C2)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


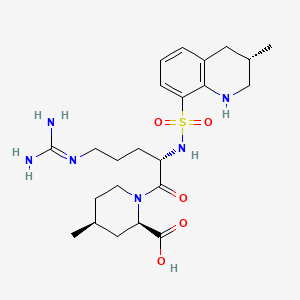
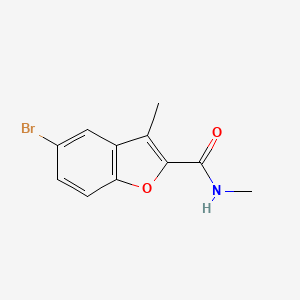
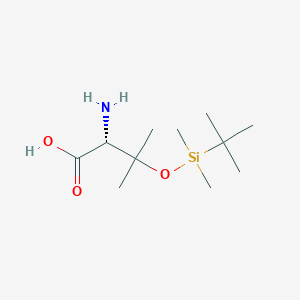


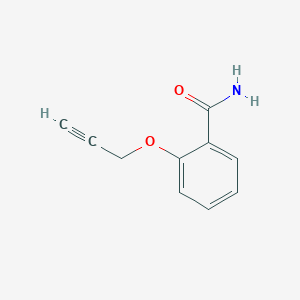
![2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)
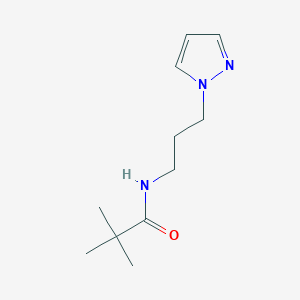
![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)
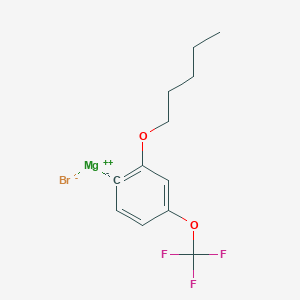
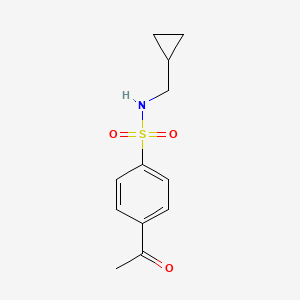

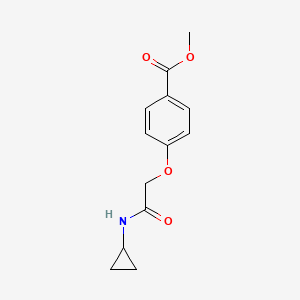
![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
